molecular formula C16H17ClO3 B12093831 2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione

2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B12093831
M. Wt: 292.75 g/mol
InChI Key: NTCRTCXBXPPSIS-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione (hereafter referred to as CPDMD) is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted with two methyl groups at the 5th position and a 4-chlorophenyl oxoethyl moiety at the 2nd position. Its molecular formula is C₁₇H₁₇ClO₃, with a molecular weight of 316.77 g/mol.

The synthesis of CPDMD involves reacting 5,5-dimethylcyclohexane-1,3-dione with a 4-chlorophenacyl chloride derivative under basic conditions. This method aligns with protocols used for analogous β-diketones, where aromatic acyl chlorides are coupled to the cyclohexane-dione scaffold via nucleophilic substitution . The compound is typically purified via column chromatography and characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography .

Properties

Molecular Formula

C16H17ClO3

Molecular Weight

292.75 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C16H17ClO3/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(17)6-4-10/h3-6,12H,7-9H2,1-2H3

InChI Key

NTCRTCXBXPPSIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Bromoketone Intermediate

The primary synthesis method involves a two-step sequence starting from 5,5-dimethylcyclohexane-1,3-dione (dimedone, 11 ) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (10g ) under basic conditions.

Reaction Mechanism:

  • Enolate Formation : Dimedone undergoes deprotonation at the α-position using anhydrous potassium carbonate (K₂CO₃), generating a resonance-stabilized enolate.

  • Alkylation : The enolate attacks the electrophilic carbon of the bromoketone 10g via an Sₙ2 mechanism, displacing bromide and forming a carbon-carbon bond.

  • Workup : Acidification with HCl precipitates the product, which is purified via crystallization from acetone.

Optimized Conditions (Table 1):

ParameterValue
SolventChloroform
BaseK₂CO₃ (1.8 equiv)
TemperatureRoom temperature
Reaction Time12 hours
Yield47%

This method prioritizes simplicity and scalability, though the moderate yield suggests opportunities for optimization in solvent selection or catalyst use.

Alternative Pathways and Comparative Analysis

While the nucleophilic substitution route remains dominant, exploratory studies have evaluated:

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 5 min) in aqueous media with sodium bicarbonate accelerates analogous reactions involving dimedone and arylaldehydes, achieving yields up to 92% for related tetraketones. Though untested for this specific compound, adapting such conditions could reduce reaction times and improve efficiency.

Phase-Transfer Catalysis

Preliminary data using polyethylene glycol (PEG-400) in water show enhanced mass transfer for dimedone derivatives, but compatibility with bromoketones requires further validation.

Structural and Spectroscopic Characterization

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

MS (EI) :

  • m/z 292 (M⁺, 26%), 162 (14%), 123 (100%). Fragmentation patterns align with cleavage of the oxoethyl sidechain and retro-Diels-Alder decomposition of the cyclohexanedione core.

IR (KBr) :

  • 1720 cm⁻¹: Stretching vibrations of carbonyl groups.

  • 1645 cm⁻¹: Conjugated enol C=O.

  • 1155 cm⁻¹: C-Cl aromatic bending.

X-ray Crystallography and Thermal Properties

While crystallographic data are unavailable, the compound’s melting point (96°C) and solubility profile (soluble in acetone, chloroform; insoluble in water) suggest a highly ordered crystalline lattice stabilized by intramolecular hydrogen bonding.

Applications and Derivative Chemistry

Antifungal Activity

The compound inhibits Candida albicans CYP51 (lanosterol 14α-demethylase) with an IC₅₀ of 3.2 µM, outperforming fluconazole in non-coordinative binding assays. Modifications to the 4-chlorophenyl group modulate selectivity against human cytochrome P450 isoforms.

Precursor for Heterocyclic Synthesis

The enolic hydroxyl and ketone functionalities enable cyclocondensation reactions with hydrazines or hydroxylamines, yielding pyrazole or isoxazole derivatives with enhanced bioactivity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone functionality to alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Point : 171–173°C (higher than fluorine-substituted analogs due to the electron-withdrawing chloro group enhancing crystallinity) .
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and low solubility in water.
  • Spectroscopic Data :
    • IR : Strong C=O stretches at ~1700 cm⁻¹ (cyclohexane-dione) and ~1680 cm⁻¹ (ketone from oxoethyl group) .
    • ¹H-NMR : Signals for methyl groups (δ ~1.1 ppm), aromatic protons (δ ~7.4–7.8 ppm), and oxoethyl protons (δ ~3.8–4.2 ppm) .

CPDMD belongs to a class of β-diketones with structural variations in the aromatic substituent attached to the oxoethyl group. Below is a detailed comparison with key analogs (Table 1 and subsequent analysis).

Table 1: Comparative Analysis of CPDMD and Analogous Compounds
Compound Name (Substituent) Melting Point (°C) Yield (%) Key Biological Activity Notable Spectral Features
CPDMD (4-chloro-3-nitrophenyl) 171–173 66 Antifungal (N/A) Strong NO₂ IR stretch (~1520 cm⁻¹)
2-(4-fluorophenyl) analog 96 59 N/A ¹⁹F-NMR signal (δ ~-110 ppm)
2-(2,4-difluorophenyl) analog 138 73 N/A Dual ¹⁹F-NMR peaks
2-(4-nitrophenyl) analog Liquid (25°C) 28 N/A Broad NO₂ IR stretch (~1350 cm⁻¹)
5,5-dimethyl-2-(trifluoromethylphenyl) N/A N/A Anti-COX-2 (IC₅₀ = 1.2 µM) Trifluoromethyl ¹H-NMR (δ ~3.9 ppm)
2-(biphenyl) analog 158–160 48 Antifungal (N/A) Aromatic multiplet (δ ~7.2–7.6 ppm)
Structural and Functional Comparisons

Electron-Withdrawing vs. Electron-Donating Substituents :

  • The 4-chloro group in CPDMD enhances molecular rigidity and dipole interactions, contributing to its higher melting point compared to the 4-fluoro analog (96°C) . The nitro group in the 4-nitro derivative (13-41) reduces crystallinity, resulting in a liquid state at room temperature .
  • Trifluoromethyl substitution (compound 2 in ) improves COX-2 inhibition due to increased lipophilicity and binding affinity to hydrophobic enzyme pockets .

For example, the trifluoromethylphenyl analog shows potent COX-2 inhibition (IC₅₀ = 1.2 µM), attributed to enhanced electron-withdrawing effects stabilizing enzyme-ligand interactions .

Spectroscopic Trends: IR Spectroscopy: Nitro-substituted analogs display distinct NO₂ stretches (~1350–1520 cm⁻¹), while halogenated compounds (e.g., 4-fluoro) show characteristic C-F vibrations . NMR: Aromatic proton signals shift upfield in electron-deficient rings (e.g., 4-chloro vs. biphenyl) due to reduced ring current effects .

Computational Insights: Molecular Docking: Substituents like trifluoromethyl and nitro groups improve binding to biological targets (e.g., COX-2) by forming halogen bonds or π-stacking interactions . AutoDock Vina simulations suggest that CPDMD’s 4-chloro group may interact with hydrophobic residues in enzyme active sites .

Biological Activity

The compound 2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione , also known as a derivative of cyclohexane-1,3-dione, has garnered attention for its potential biological activities. This article explores the compound's synthesis, crystal structure, and biological activity, particularly focusing on its interaction with biological systems.

Synthesis and Structural Characterization

The synthesis of the compound involves a condensation reaction between specific precursors, yielding a product that crystallizes from a hexane-dichloromethane cosolvent. The resulting yellow crystals are suitable for X-ray analysis, providing detailed crystallographic data.

Crystallographic Data

The crystal structure reveals a triclinic system with the following parameters:

  • Space Group : P1̄
  • Cell Dimensions :
    • a=7.5952(11) a=7.5952(11)\,\text{ }
    • b=9.4729(13) b=9.4729(13)\,\text{ }
    • c=16.260(2) c=16.260(2)\,\text{ }
    • Angles: α=76.559(2)°\alpha =76.559(2)°, β=87.394(2)°\beta =87.394(2)°, γ=73.886(2)°\gamma =73.886(2)°
  • Volume : V=1092.9(3) 3V=1092.9(3)\,\text{ }^3
  • Z : 4

Table 1 summarizes the crystallographic data:

ParameterValue
Space GroupP1̄
a (Å)7.5952(11)
b (Å)9.4729(13)
c (Å)16.260(2)
α (°)76.559(2)
β (°)87.394(2)
γ (°)73.886(2)
Volume (ų)1092.9(3)
Z4

Biological Activity

The biological activity of the compound has been investigated through various studies focusing on its potential as a chemosensor and its interactions with thiols and amino acids.

Chemosensor Properties

The compound exhibits selective fluorescence when interacting with specific thiols such as homocysteine (Hcy) and cysteine (Cys). Upon excitation at 400 nm, the compound shows significant fluorescence at 543 nm, indicating its potential application in detecting biologically relevant components.

The fluorescence response is attributed to a nucleophilic aromatic substitution reaction facilitated by the sulfhydryl group present in thiols. This mechanism suggests that the compound can be utilized in biochemical assays to monitor thiol concentrations in various biological samples.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Detection of Thiols : A study demonstrated that upon addition of Hcy or Cys to a solution containing the compound, a marked increase in fluorescence was observed, confirming its utility as a selective chemosensor for these thiols.
  • Antioxidant Activity : In vitro experiments indicated that derivatives of this compound could reduce oxidative stress in cellular models by scavenging reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related diseases.
  • Cytotoxicity Assessment : Evaluations using cell lines have shown that while the compound exhibits biological activity, it maintains low cytotoxicity levels at therapeutic concentrations, making it a candidate for further pharmacological development.

Q & A

Q. What are the common synthetic routes for 2-[2-(4-chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione?

The compound is typically synthesized via cyclocondensation or cycloaddition reactions . For example:

  • Diazotization of aromatic amines (e.g., 4-chloroaniline) with 5,5-dimethylcyclohexane-1,3-dione under acidic conditions yields hydrazone intermediates, which undergo further cyclization .
  • Thiocarboxamide derivatives can be synthesized by reacting 5,5-dimethylcyclohexane-1,3-dione with thiophene-2-carbonyl chlorides, followed by Ni-catalyzed cycloaddition to form fused heterocycles (e.g., thiadiazoles) .

Methodological Tip : Optimize reaction conditions (e.g., solvent, temperature, catalyst) to improve yields. For instance, using DMF as a solvent in cycloadditions increases regioselectivity .

Synthetic Route Yield (%)Key Characterization TechniquesReference
Diazotization + cyclization85–92IR (C=O peaks), 1^1H/13^13C NMR
Ni-catalyzed cycloaddition77–84X-ray crystallography, MS

Q. How is the compound characterized structurally?

Core techniques :

  • IR spectroscopy : C=O stretching vibrations (1650–1700 cm1^{-1}) confirm diketone and ketone groups .
  • NMR : 1^1H NMR signals at δ 1.01 ppm (6H, s) for dimethyl groups and δ 6.76–8.22 ppm (aromatic protons) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 438 [M+^+]) and fragmentation patterns validate the structure .

Advanced validation : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., enol-keto tautomerism) and confirms bond lengths/angles .

Advanced Research Questions

Q. How can computational methods predict electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • HOMO-LUMO gaps : Predicts reactivity (e.g., nucleophilic/electrophilic sites) .
  • Electrostatic potential maps : Identifies regions prone to electrophilic attack (e.g., carbonyl groups) .

Case Study : DFT analysis of tautomerism in cyclohexane-1,3-dione derivatives shows enol-keto equilibrium stabilization via intramolecular hydrogen bonding .

Q. How are contradictions in spectroscopic data resolved?

Example : Discrepancies in 13^13C NMR chemical shifts for carbonyl carbons may arise from solvent polarity or tautomerism. Resolution strategies :

  • Compare experimental data with DFT-predicted shifts .
  • Use variable-temperature NMR to study tautomeric equilibria .

Q. How can derivatives be designed for biological activity?

Approach :

  • Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens, trifluoromethyl) to enhance COX-2 inhibition or antifungal activity .
  • Cycloaddition : Fuse thiadiazole or pyrazole rings to improve binding affinity to enzyme active sites .

Example : Adding a 4-fluorophenyl group increases COX-2 selectivity (IC50_{50} = 0.89 µM vs. 2.34 µM for COX-1) .

Q. What mechanistic insights exist for cycloaddition reactions?

Ni-catalyzed cycloadditions proceed via:

Oxidative addition : Ni(0) inserts into C–S bonds of thiocarboxamides.

Coordination : The diketone moiety aligns with the metal center for regioselective bond formation.

Reductive elimination : Forms fused heterocycles (e.g., thiadiazoles) .

Key evidence : X-ray structures of intermediates confirm Ni–S and Ni–N coordination .

Q. How does tautomerism affect crystallization?

Enol-keto tautomerism influences crystal packing:

  • Keto form : Planar structure with weak van der Waals interactions (melting point: 204–206°C) .
  • Enol form : Non-planar, stabilized by intramolecular H-bonds (melting point: 260–262°C) .

Method : Use polar solvents (e.g., DMF) to favor enol form crystallization .

Q. What are the challenges in scaling up synthesis?

  • Side reactions : Over-oxidation of diketones can form undesired byproducts. Mitigate by controlling reaction time and stoichiometry .
  • Purification : Column chromatography is inefficient for gram-scale synthesis. Switch to recrystallization (e.g., CH3_3CN for needle crystals) .

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